1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-26-21-11-9-17(10-12-21)20-13-14-24(16-20)23(25)15-19-7-4-6-18-5-2-3-8-22(18)19/h2-12,20H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOFTHTZEXKVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a member of the pyrrolidine derivatives, which have garnered attention due to their diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with naphthalene-based ketones. The general procedure includes:
- Reagents : 4-methoxyphenylpyrrolidine and naphthalen-1-yl ethanone.
- Conditions : The reaction is often conducted under controlled temperatures and monitored using techniques such as TLC (Thin Layer Chromatography) to ensure completion.
- Yield and Purification : The product is purified using column chromatography, yielding a solid compound characterized by its melting point and spectroscopic data (NMR, MS).
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including our compound of interest. In vitro evaluations have shown:
- IC50 Values : The compound exhibited IC50 values ranging from 2.5 µM to 20.2 µM against various cancer cell lines, indicating significant cytotoxicity (e.g., MCF-7 breast cancer cell line) .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is often mediated through pathways involving EGFR (Epidermal Growth Factor Receptor) inhibition .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using assays like FRAP (Ferric Reducing Antioxidant Power):
- Results : The compound demonstrated a notable ability to reduce free radicals, with antioxidant activity higher than that of protocatechuic acid .
Other Biological Activities
Beyond anticancer and antioxidant properties, pyrrolidine derivatives have shown:
- Antimicrobial Effects : Some studies report antibacterial activity against Gram-positive and Gram-negative bacteria, although specific data for this compound remains limited .
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective properties in models of neurodegenerative diseases .
Data Table: Biological Activity Summary
Case Studies
Several case studies highlight the promising nature of pyrrolidine derivatives in drug development:
- Case Study 1 : A derivative similar to our compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent.
- Case Study 2 : Research on related compounds indicated their ability to cross the blood-brain barrier, opening avenues for neurological applications.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Spectroscopic Data: 2cab (): ¹H-NMR (δ 7.75–7.25 ppm for aromatic protons), LC-MS m/z 287 ([M+1]⁺) . Methanone (): SMILES string indicates extended conjugation (C24H25NO3), likely influencing UV-Vis absorption .
- Crystallography: The crystal structure of 1-(4-MeOPh)-2-(1H-1,2,4-triazol-1-yl)ethanone () reveals hydrogen-bonding interactions, which may parallel the target compound’s solid-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
